N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine
Overview
Description
N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Alkylation: The next step involves the alkylation of the thienopyrimidine core with 1-ethylpiperidine. This reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nitrogen atom, facilitating the nucleophilic substitution.
Methylation: Finally, the compound is methylated using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) to introduce the N,2-dimethyl groups.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalysis: Employing catalysts to increase reaction efficiency and selectivity.
Purification: Implementing advanced purification techniques such as crystallization, chromatography, or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)
Alkylating Agents: Methyl iodide (CH3I), dimethyl sulfate ((CH3O)2SO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.
Scientific Research Applications
N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: Researchers utilize this compound to probe biological mechanisms and pathways, aiding in the understanding of complex biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. For example, it could inhibit a kinase enzyme, thereby blocking a signaling cascade involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-benzylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine
- N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the 1-ethylpiperidin-3-yl group and the thienopyrimidine core. These structural elements confer distinct biological activities and chemical reactivity compared to other similar compounds.
This compound’s unique structure allows it to interact with different molecular targets, potentially leading to novel therapeutic applications and insights into biological processes.
Properties
IUPAC Name |
N-[(1-ethylpiperidin-3-yl)methyl]-N,2-dimethylthieno[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4S/c1-4-20-8-5-6-13(11-20)10-19(3)15-14-7-9-21-16(14)18-12(2)17-15/h7,9,13H,4-6,8,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPPZRFAPIKPRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)CN(C)C2=C3C=CSC3=NC(=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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